Belumosudil

Catalog No.
S543377
CAS No.
911417-87-3
M.F
C26H24N6O2
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belumosudil

CAS Number

911417-87-3

Product Name

Belumosudil

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

GKHIVNAUVKXIIY-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Solubility

Practically insoluble

Synonyms

SLx-2119; SLx2119; SLx 2119; KD-025; KD025; KD 025.

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Description

The exact mass of the compound 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide is 452.1961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Kinases are enzymes that play a crucial role in many cellular processes. By inhibiting kinases, this compound may have therapeutic potential in various diseases. Studies have shown that this compound can inhibit ROCK2, a specific type of kinase involved in cellular signaling and smooth muscle contraction. This suggests that the compound may be useful in treating conditions associated with abnormal smooth muscle function, such as pulmonary arterial hypertension and fibrotic diseases.

Kinase inhibitors have a wide range of applications in biomedical research and medicine, particularly in cancer treatment. They work by blocking the action of kinases, which are enzymes that add phosphate groups to other molecules. This can help to regulate cell functions and prevent the uncontrolled cell growth that leads to cancer .

Belumosudil, also known as belumosudil mesylate, is a small molecule inhibitor primarily targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It is utilized in the treatment of chronic graft-versus-host disease (cGVHD) and has shown efficacy in modulating immune responses and reducing fibrosis. The chemical formula for belumosudil is C27H28N6O5S, and it has a molecular weight of approximately 452.52 g/mol. The compound is typically administered orally in the form of tablets containing 200 mg of the active ingredient .

Belumosudil acts as a selective inhibitor of Rho-associated protein kinases (ROCK) 1 and 2 []. These enzymes play a crucial role in various cellular processes, including cell migration, proliferation, and contractility. By inhibiting ROCK activity, Belumosudil can modulate immune responses and tissue fibrosis, which are implicated in cGVHD [].

Belumosudil acts by inhibiting the ROCK2 pathway, which plays a significant role in various cellular processes, including inflammation and fibrosis. The inhibition of ROCK2 leads to decreased phosphorylation of signal transducer and activator of transcription 3 (STAT3) and increased phosphorylation of STAT5, promoting a shift from pro-inflammatory T helper 17 cells to regulatory T cells. This mechanism is crucial for its therapeutic effects in cGVHD, where dysregulation of these pathways contributes to disease pathology .

The biological activity of belumosudil is characterized by its ability to downregulate pro-inflammatory cytokines such as interleukin-17 and interleukin-21. In vitro studies have demonstrated that belumosudil inhibits the secretion of these cytokines in response to T cell activation. Additionally, it has been shown to improve clinical and histological outcomes in preclinical models of cGVHD by reducing inflammation and fibrosis . The half-maximal inhibitory concentrations (IC50) for ROCK2 and ROCK1 are approximately 100 nM and 3 µM, respectively .

Belumosudil exhibits significant drug interactions primarily due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A inducers (e.g., rifampicin) can significantly reduce the plasma concentration of belumosudil, potentially diminishing its therapeutic effect. Similarly, proton pump inhibitors can decrease its bioavailability. Therefore, dosage adjustments are recommended when these agents are used concurrently . Additionally, belumosudil has been shown to inhibit several other enzymes, which may influence the pharmacokinetics of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic applications as belumosudil. Below are notable examples:

Compound NameMechanismIndicationsUnique Features
FingolimodSphingosine-1-phosphate receptor modulatorMultiple sclerosisModulates lymphocyte trafficking
NintedanibTyrosine kinase inhibitorIdiopathic pulmonary fibrosisTargets multiple pathways involved in fibrosis
TofacitinibJanus kinase inhibitorRheumatoid arthritisInhibits intracellular signaling pathways
BaricitinibJanus kinase inhibitorRheumatoid arthritisSelectively inhibits JAK1 and JAK2

Belumosudil's unique specificity for ROCK2 distinguishes it from these compounds, which target different pathways involved in inflammation and fibrosis. Its selective action on Rho-associated kinases makes it particularly effective for conditions like cGVHD where ROCK2 plays a pivotal role in disease progression .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

452.19607403 g/mol

Monoisotopic Mass

452.19607403 g/mol

Boiling Point

682.6±55.0

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

834YJF89WO

Drug Indication

Belumosudil is indicated for the treatment of chronic graft-versus-host disease (GVHD) in adult and pediatric patients 12 years of age and older following failure of at least two other lines of systemic therapy.

Pharmacology

ROCK2 Inhibitor KD025 is an orally administered inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II), with potential immunomodulating activity. Upon administration, ROCK2 inhibitor KD025 binds to and inhibits the serine/threonine kinase activity of ROCK2. This inhibits ROCK2-mediated signal transduction pathways and modulates various pro- and anti-inflammatory immune cell responses. ROCK2 is upregulated in various diseases, including various fibrotic, neurodegenerative and autoimmune diseases.

Mechanism of Action

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5.

Other CAS

911417-87-3

Absorption Distribution and Excretion

Following oral administration, the mean bioavailability of belumosudil is 64% and the median Tmax at steady-state is 1.26 to 2.53 hours. As compared to administration in a fasted state, belumosudil Cmax and AUC increased by 2.2 and 2 times, respectively, when administered with a high-fat, high-calorie meal.
Belumosudil is eliminated primarily in the feces. Following the administration of a radiolabeled oral dose of belumosudil in healthy subjects, approximately 85% of the radioactivity was recovered in the feces, 30% of which was unchanged parent drug, with less than 5% recovered in the urine.
Following a single oral dose of belumosudil in healthy subjects, the mean geometric volume of distribution was 184 L.
The mean clearance of belumosudil is 9.83 L/h.

Metabolism Metabolites

The _in vitro_ metabolism of belumosudil occurs primarily via CYP3A4 and to a lesser extent by CYP2C8, CYP2D6, and UGT1A9. The specific metabolites generated by belumosudil metabolism remain unclear.

Wikipedia

Belumosudil
N-Ethylheptylone

Biological Half Life

The mean elimination half-life of belumosudil following oral administration is 19 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Lee JH, Zheng Y, von Bornstadt D, Wei Y, Balcioglu A, Daneshmand A, Yalcin N,
2: Boerma M, Fu Q, Wang J, Loose DS, Bartolozzi A, Ellis JL, McGonigle S,

Explore Compound Types